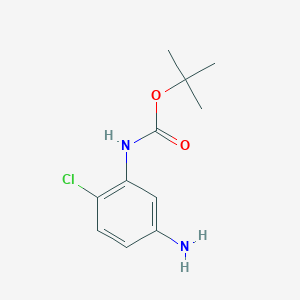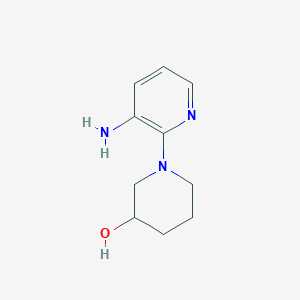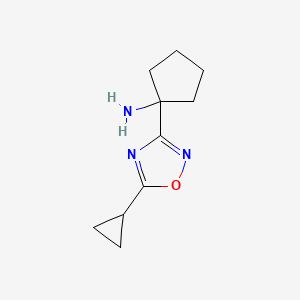
FSA26J9M8B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(1-((2-amino-5-(5-cyano-1-methyl-3-((methylamino)methyl)-1H-pyrazol-4-yl)pyridin-3-yl)oxy)ethyl)-4-fluorobenzoic acid is a complex organic compound that features a variety of functional groups, including amino, cyano, and fluorobenzoic acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-((2-amino-5-(5-cyano-1-methyl-3-((methylamino)methyl)-1H-pyrazol-4-yl)pyridin-3-yl)oxy)ethyl)-4-fluorobenzoic acid typically involves multi-step organic synthesis. Key steps may include:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the cyano group: This can be done via nucleophilic substitution reactions.
Attachment of the pyridine ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Formation of the benzoic acid derivative: This can be synthesized through Friedel-Crafts acylation followed by functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The fluorobenzoic acid moiety may undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions involving Lewis acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of novel compounds: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Biochemical studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug development:
Industry
Material science: The compound may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-2-(1-((2-amino-5-(5-cyano-1-methyl-3-((methylamino)methyl)-1H-pyrazol-4-yl)pyridin-3-yl)oxy)ethyl)-4-fluorobenzoic acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of enzymatic activity, binding to receptor sites, or altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(1-((2-amino-5-(5-cyano-1-methyl-3-((methylamino)methyl)-1H-pyrazol-4-yl)pyridin-3-yl)oxy)ethyl)-4-chlorobenzoic acid
- ®-2-(1-((2-amino-5-(5-cyano-1-methyl-3-((methylamino)methyl)-1H-pyrazol-4-yl)pyridin-3-yl)oxy)ethyl)-4-bromobenzoic acid
Uniqueness
The uniqueness of ®-2-(1-((2-amino-5-(5-cyano-1-methyl-3-((methylamino)methyl)-1H-pyrazol-4-yl)pyridin-3-yl)oxy)ethyl)-4-fluorobenzoic acid lies in its specific functional groups and their arrangement, which may confer unique chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C21H21FN6O3 |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
2-[(1R)-1-[2-amino-5-[5-cyano-1-methyl-3-(methylaminomethyl)pyrazol-4-yl]pyridin-3-yl]oxyethyl]-4-fluorobenzoic acid |
InChI |
InChI=1S/C21H21FN6O3/c1-11(15-7-13(22)4-5-14(15)21(29)30)31-18-6-12(9-26-20(18)24)19-16(10-25-2)27-28(3)17(19)8-23/h4-7,9,11,25H,10H2,1-3H3,(H2,24,26)(H,29,30)/t11-/m1/s1 |
Clé InChI |
IFEPJAKXCDYTOK-LLVKDONJSA-N |
SMILES isomérique |
C[C@H](C1=C(C=CC(=C1)F)C(=O)O)OC2=C(N=CC(=C2)C3=C(N(N=C3CNC)C)C#N)N |
SMILES canonique |
CC(C1=C(C=CC(=C1)F)C(=O)O)OC2=C(N=CC(=C2)C3=C(N(N=C3CNC)C)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1518151.png)

amine](/img/structure/B1518153.png)

amine](/img/structure/B1518158.png)

![4-[2-(Benzyloxy)ethoxy]benzoic acid](/img/structure/B1518161.png)


